4-Methoxycyclohexanamine hydrochloride is a compound that has been studied in various contexts due to its potential biological activity. While the specific compound "4-Methoxycyclohexanamine hydrochloride" is not directly mentioned in the provided papers, there are several related compounds and metabolites that have been investigated for their effects on biological systems. For instance, methoxychlor (MXC) and its metabolites have been studied for their endocrine-disrupting properties and effects on ovarian function1. Additionally, compounds with methoxy groups and cyclohexanol structures have been explored for their antidepressant-like effects and interactions with monoamine oxidase (MAO) inhibitors24. This analysis will delve into the mechanism of action and applications of these related compounds, providing insights into the potential effects and uses of 4-Methoxycyclohexanamine hydrochloride.
The mechanism of action of methoxychlor and its metabolites involves interactions with various receptor systems. MXC and its more active metabolite, HPTE, exhibit estrogenic, anti-estrogenic, or anti-androgenic properties, depending on the receptor subtype they interact with1. In the liver, methoxychlor was found to activate the constitutive androstane receptor (CAR) system, leading to the induction of cytochrome P450 enzymes, which are crucial for drug metabolism3. Another related compound, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, has been shown to exert antidepressant-like effects through the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway, modulating levels of neurotransmitters such as norepinephrine, serotonin, and dopamine2. Similarly, 4-Methoxytranylcypromine, a monoamine oxidase inhibitor, affects biogenic amines in the brain, leading to changes in neurotransmitter levels and receptor binding4.
Methoxychlor has been extensively studied for its impact on ovarian morphology and function. Early postnatal exposure to MXC inhibits folliculogenesis and stimulates the production of anti-Mullerian hormone (AMH) in the rat ovary, which can have profound effects on reproductive health1. This suggests potential applications in studying the effects of environmental endocrine disruptors on ovarian development and fertility.
The compound 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol has been investigated for its antidepressant-like properties, which could lead to new treatments for resistant depression2. The involvement of the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway in its mechanism of action provides a novel target for therapeutic intervention.
The activation of the CAR system by methoxychlor and its metabolites, leading to the induction of cytochrome P450 enzymes, has implications for drug metabolism and the development of drugs that can modulate this pathway3. Understanding these interactions can help in predicting drug-drug interactions and in designing compounds with favorable metabolic profiles.
4-Methoxytranylcypromine, as a monoamine oxidase inhibitor, has implications for the treatment of depression and other psychiatric disorders. Its chronic administration affects the levels of biogenic amines in the brain, which is a key aspect of its therapeutic action4. This research can contribute to the development of new MAO inhibitors with improved efficacy and safety profiles.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4